molecular formula C34H68O2 B047649 2-Hexadecyloctadecanoic acid CAS No. 89547-15-9

2-Hexadecyloctadecanoic acid

Cat. No. B047649
CAS RN: 89547-15-9
M. Wt: 508.9 g/mol
InChI Key: LPZKXVVBAZTEMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2-Hexadecyloctadecanoic acid involves multiple steps, including esterification, reduction, and oxidation processes. For instance, the synthesis of hexadecanoic acids can be achieved through a series of reactions starting from specific hydroxy esters, which are converted through processes like tosylation, chlorination, reduction, and oxidation to yield the desired acid products (Tulloch, 1982).

Molecular Structure Analysis

The molecular structure of fatty acids like 2-Hexadecyloctadecanoic acid is determined through various analytical techniques, including X-ray crystallography, NMR, and mass spectrometry. These methods provide detailed insights into the stereochemistry and configuration of the molecules, essential for understanding their reactivity and properties.

Chemical Reactions and Properties

Fatty acids undergo a variety of chemical reactions, including esterification, oxidation, and hydrolysis. The reactivity of 2-Hexadecyloctadecanoic acid can be inferred from studies on similar compounds, showing how these acids participate in synthesis reactions to form complex molecules and how their functional groups affect their chemical behavior (Crich & Banerjee, 2007).

Physical Properties Analysis

The physical properties of fatty acids, such as 2-Hexadecyloctadecanoic acid, include melting point, boiling point, solubility, and phase behavior. These characteristics are crucial for applications in materials science, chemistry, and biology. The critical micelle concentration (CMC) and the phase behavior in aqueous solutions can indicate the surfactant properties of such fatty acids (Singer, Finnerty, & Tunelid, 1990).

Scientific Research Applications

  • Inhibition of Mycobacterial Fatty Acid Biosynthesis: 2- and 3-hexa/octadecynoic acids have been shown to inhibit mycobacterial fatty acid biosynthesis and degradation, impacting mycolic acid biosynthesis, fatty acid biosynthesis, and degradation. This finding is significant in the context of developing therapeutic strategies against mycobacteria (Morbidoni et al., 2006).

  • Food Preservation and Safety: Compounds like hexanal, (E)-2-hexenal, and hexyl acetate, related to 2-Hexadecyloctadecanoic acid, have been applied to extend shelf life and improve hygienic safety in fresh-sliced apples by inhibiting pathogen microorganisms (Lanciotti et al., 2003).

  • Cholesterol Reduction: 2-Hexadecanone, related to 2-Hexadecyloctadecanoic acid, effectively reduces serum cholesterol levels without altering triglyceride levels, suggesting potential use in cholesterol management without estrogenic effects (Wyrick et al., 1976).

  • Enzymatic Formation in Marine Algae: The first isolation of (2R)-hydroxy- and (2O)-oxo-hexadecanoic acid from marine algae, demonstrating their enzymatic formation from palmitic acid, highlights potential applications in understanding marine biology and biochemical pathways (Kajiwara et al., 1991).

  • Biosurfactant Production: 2-Hexadecyloctadecanoic acid and its derivatives have been explored for biosurfactant production, as observed in studies involving Rhodococcus species and other organisms. These biosurfactants have applications in environmental remediation and industrial processes (Singer et al., 1990).

properties

IUPAC Name

2-hexadecyloctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33(34(35)36)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3,(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZKXVVBAZTEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H68O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347726
Record name 2-Hexadecyloctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hexadecyloctadecanoic acid

CAS RN

89547-15-9
Record name 2-Hexadecyloctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hexadecyloctadecanoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
S Gronowitz, T Klingstedt, L Svensson, U Hansson - Lipids, 1993 - Springer
… 2-Hexadecyloctadecanoic acid (6) was prepared analogously to 5 from 2.hexadecyloctadecanoic acid oxazoline (30) (10.0 g, 18 retool) and 6M hydrochloric acid (17 mL). After …
Number of citations: 12 link.springer.com
K Naito, S Egusa - Molecular Crystals and Liquid Crystals, 1989 - Taylor & Francis
Three kinds of branched fatty acids with two long alkyl chains were synthesized: 2-octadecyleicosanoic acid (I), 3-heptadecyleicosanoic acid (II), and 3,5-dioctadecyloxybenzoic acid (III)…
Number of citations: 4 www.tandfonline.com
K Kannaka, K Sano, M Hagimori, T Yamasaki… - Bioorganic & Medicinal …, 2019 - Elsevier
… In a dry round-bottomed flask, 2-hexadecyloctadecanoic acid (63 mg, 0.12 mmol) and thionyl chloride (8 mL, 0.11 mol) was added and refluxed at 40 C for 2 h followed by evaporation …
Number of citations: 16 www.sciencedirect.com
DGM Smith, Y Hosono, M Nagata… - Chemical …, 2020 - pubs.rsc.org
… We instead utilized commercially-available achiral 2-hexadecyloctadecanoic acid. Reaction of octyl and lauryl β-glucosides with this acid and HBTU in pyridine afforded the monoesters …
Number of citations: 5 pubs.rsc.org
G Ponsin, T Pulcini, JT Sparrow, AM Gotto Jr… - Journal of Biological …, 1993 - Elsevier
… chain in plasma was mixed with 20 pl of '2511-diLAP-labeled the presence of dicyclohexylcarhodiimide and N,N-dimethylaminoR-HDL (-10 pg pyridine; 2-hexadecyloctadecanoic …
Number of citations: 20 www.sciencedirect.com
N Erdmann, C Wölk, I Schulze, C Janich, M Folz… - European Journal of …, 2015 - Elsevier
… (3c), 2-Tetradecyloctadecanoic acid-[2-bis(2-aminoethyl)aminoethyl]amide (T14′16), 2-Hexadecyloctadecanoic acid-[2-bis(2-aminoethyl)aminoethyl]amide (T16), 2-…
Number of citations: 6 www.sciencedirect.com
C Wölk, C Janich, U Bakowsky, A Langner… - Advances in Colloid and …, 2017 - Elsevier
Cationic lipids play an important role as non-viral nucleic acid carriers in gene therapy since 3 decades. This review will introduce malonic acid derived cationic lipids as nucleic acid …
Number of citations: 20 www.sciencedirect.com
A SASAKI, N MURAHASHI, H YAMADA… - Biological and …, 1995 - jstage.jst.go.jp
… 2-Hexadecyloctadecanoic acid and a phospholipid test kit were obtained from Wako Pure Chemical Industries, Ltd. (Osaka, Japan). Phosphate buffered saline (PBS) was from Nissui …
Number of citations: 47 www.jstage.jst.go.jp
N Murahashi, H Ishihara, A SAsAKI… - Biological and …, 1997 - jstage.jst.go.jp
We studied the effect of asialofetuin preinjection on the hepatic accumulation of neogalactosyllipid modified liposomes. Hepatic accumulation of liposomes was inhibitcd by preinjection …
Number of citations: 46 www.jstage.jst.go.jp
H HAMANA - jlc.jst.go.jp
We studied the efiect of asialofetuin preinjection on the hepatic accumulation of neogalactosyllipid modified liposomcs. Hepatic accumulation of liposomes was inhibited by preinjection …
Number of citations: 0 jlc.jst.go.jp

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